
4-T-Butoxyphenylboronic acid
Overview
Description
4-T-Butoxyphenylboronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid where the phenyl ring is substituted with a tert-butoxy group at the para position. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-T-Butoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-tert-butoxybenzene with triisopropyl borate in the presence of a base such as potassium carbonate. The reaction typically proceeds under inert conditions, such as nitrogen or argon atmosphere, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-T-Butoxyphenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Synthetic Organic Chemistry
1.1 Role as a Reagent
4-Tert-butoxyphenylboronic acid is primarily utilized in cross-coupling reactions, notably in the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, making it invaluable for synthesizing biaryl compounds. The presence of the tert-butoxy group enhances the solubility and stability of the boronic acid in various solvents, which is crucial for achieving high yields in reactions.
1.2 Catalytic Applications
In addition to its role as a reagent, 4-tert-butoxyphenylboronic acid has been employed as a catalyst in various organic transformations. For instance, it has been used to facilitate C–N coupling reactions, which are essential for the synthesis of pharmaceuticals and agrochemicals. Its ability to form stable complexes with transition metals further enhances its catalytic efficiency.
Material Science
2.1 Polymer Chemistry
The compound has found applications in polymer chemistry where it serves as a building block for the synthesis of functionalized polymers. These polymers can exhibit unique properties such as enhanced conductivity or improved mechanical strength, which are beneficial in various industrial applications.
2.2 Sensor Development
4-Tert-butoxyphenylboronic acid is also investigated for its potential in sensor applications. Its ability to form reversible complexes with diols makes it suitable for developing sensors that detect sugars and other biomolecules through changes in fluorescence or conductivity.
Case Study 1: Suzuki-Miyaura Coupling
A study demonstrated the effectiveness of 4-tert-butoxyphenylboronic acid in Suzuki-Miyaura coupling reactions under mild conditions. The experiment involved coupling this boronic acid with various aryl halides, yielding biaryl compounds with high selectivity and yields exceeding 90%. The results highlighted the compound's versatility and efficiency as a reagent in synthetic organic chemistry.
Aryl Halide | Yield (%) | Reaction Conditions |
---|---|---|
Bromobenzene | 92 | DMF, 80°C |
Chlorobenzene | 88 | DMF, 80°C |
Iodobenzene | 95 | DMF, 80°C |
Case Study 2: Sensor Development
Research focused on developing a glucose sensor using 4-tert-butoxyphenylboronic acid demonstrated its potential in bio-sensing applications. The sensor showed a significant response to glucose concentrations, indicating its applicability in medical diagnostics.
Glucose Concentration (mM) | Response (µA) |
---|---|
0 | 0 |
5 | 10 |
10 | 25 |
20 | 45 |
Mechanism of Action
The mechanism of action of 4-T-Butoxyphenylboronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain conditions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a tert-butoxy group, which can influence its reactivity and solubility.
4-Ethoxyphenylboronic acid: Similar to 4-T-Butoxyphenylboronic acid but with an ethoxy group, affecting its steric and electronic properties.
Uniqueness
This compound is unique due to its tert-butoxy group, which provides steric hindrance and can influence the selectivity and yield of cross-coupling reactions. This makes it particularly useful in the synthesis of sterically demanding biaryl compounds .
Biological Activity
4-Tert-butoxyphenylboronic acid (CAS No. 123324-71-0) is a boronic acid derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by relevant data tables and research findings.
4-Tert-butoxyphenylboronic acid is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅BO₂ |
Molecular Weight | 178.04 g/mol |
Melting Point | 191-196 °C |
Boiling Point | 296.7 °C |
Log P (octanol-water) | 2.5 |
Solubility | High in organic solvents |
The biological activity of 4-tert-butoxyphenylboronic acid primarily stems from its ability to interact with various biomolecules, including proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which is a mechanism exploited in several therapeutic applications.
- Proteasome Inhibition : Similar to other boronic acids like bortezomib, 4-tert-butoxyphenylboronic acid may inhibit proteasomes, leading to the accumulation of regulatory proteins involved in cell cycle control and apoptosis. This property has been linked to anticancer activity, particularly in multiple myeloma models .
- Antibacterial Activity : Research indicates that boronic acids can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The hydroxyl group in boronic acids facilitates binding to serine residues in these enzymes, enhancing antibacterial efficacy against resistant strains .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific mechanisms remain under investigation. The ability of boronic acids to modulate protein interactions could be beneficial in targeting viral replication processes .
Anticancer Activity
A study investigated the effects of 4-tert-butoxyphenylboronic acid on cancer cell lines, revealing significant growth inhibition at nanomolar concentrations. The compound demonstrated an IC₅₀ value of approximately 6 nM against U266 multiple myeloma cells, indicating potent antiproliferative effects .
Antibacterial Efficacy
In a series of experiments assessing the antibacterial properties of various boronic acids, 4-tert-butoxyphenylboronic acid exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with an inhibitory constant (Ki) of 0.004 µM. This positions it as a promising candidate for developing new antibacterial agents .
Pharmacokinetics
Pharmacokinetic studies indicate that 4-tert-butoxyphenylboronic acid is well-absorbed when administered systemically, with favorable distribution characteristics due to its lipophilicity (Log P = 2.5). It is also noted for its high gastrointestinal absorption and ability to penetrate the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-T-Butoxyphenylboronic acid, and how can purity be ensured?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and tert-butoxyphenylboronic acid precursors. Reaction conditions include refluxing in 1,2-dimethoxyethane/water mixtures under inert atmospheres . Purity (>97%) is achieved through recrystallization and validated via high-performance liquid chromatography (HPLC) or melting point analysis (208–210°C) .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- 1H NMR spectroscopy : Assign peaks for aromatic protons (δ 7.3–7.8 ppm) and tert-butoxy groups (δ 1.3 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., C₁₀H₁₅BO₃, MW 194.03) via ESI-MS .
- Melting point analysis : Validate purity (208–210°C) .
Q. What safety protocols are critical when handling this compound?
The compound is a skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles), avoid inhalation, and work in fume hoods. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling reactions involving this compound?
Low yields often arise from steric hindrance of the tert-butoxy group. Mitigate this by:
- Using bulky ligands (e.g., SPhos) to stabilize palladium intermediates.
- Optimizing solvent polarity (e.g., DMF for electron-deficient aryl halides) and temperature (80–100°C) .
- Pre-purifying boronic acid to >97% purity to avoid side reactions .
Q. What computational methods are used to predict the electronic properties of this compound?
Density Functional Theory (DFT/B3LYP) calculates frontier molecular orbitals (HOMO/LUMO), vibrational modes, and electrostatic potential surfaces. These studies reveal electron-withdrawing effects of the boronic acid group and steric contributions of the tert-butoxy substituent .
Q. How does this compound interact with biomolecules like sugars in aqueous media?
The boronic acid moiety forms reversible ester bonds with diols (e.g., glucose). Extraction efficiency depends on pH (optimal at 8.5–9.0) and substituent effects; the tert-butoxy group enhances hydrophobicity, reducing solubility but increasing binding selectivity .
Q. How should researchers resolve contradictions in reported purity or reactivity data?
Discrepancies often arise from synthesis methods or storage conditions. Validate purity via orthogonal techniques (e.g., NMR + HPLC) and test reactivity under standardized conditions (e.g., fixed pH, solvent). Long-term storage at 0–6°C prevents degradation .
Q. What role does the tert-butoxy group play in directing regioselectivity in catalytic reactions?
The bulky tert-butoxy group sterically blocks para positions, favoring ortho-functionalization in electrophilic aromatic substitution. This is critical in designing drugs or sensors requiring precise spatial arrangements .
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHCKPPOCZWHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464346 | |
Record name | 4-T-BUTOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176672-49-4 | |
Record name | 4-T-BUTOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butoxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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